N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide
Description
This compound is a hydrazone derivative featuring a benzamide core linked to a hydrazinyl group substituted with a 3-ethoxy-4-hydroxyphenyl moiety. The (E)-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic system. Synthetically, such compounds are typically prepared by condensing substituted benzaldehydes with hydrazide intermediates under reflux conditions, often catalyzed by glacial acetic acid . Characterization relies on spectroscopic techniques (IR, NMR, MS) and X-ray crystallography to confirm the structure and stereochemistry .
Properties
CAS No. |
444063-93-8 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-3-26-17-10-14(7-8-16(17)23)11-21-22-18(24)12-20-19(25)15-6-4-5-13(2)9-15/h4-11,23H,3,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ |
InChI Key |
HNMQUZROHQDOJR-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the aromatic rings may interact with cellular receptors, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The 3-ethoxy-4-hydroxyphenyl group in the target compound contrasts with 3,4,5-trimethoxy () or 2-hydroxy-3-methoxy () substituents in analogues. The 3-methylbenzamide moiety differs from thiazolidinone () or chlorobenzamide () cores, altering electronic and steric profiles.
- Synthesis: Most hydrazones are synthesized via hydrazide-aldehyde condensation. For example, and use methanol reflux with acetic acid, while employs α,β-unsaturated aldehydes for extended conjugation .
Spectroscopic Characterization :
Crystallography :
- Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of the imine bond and intramolecular hydrogen bonding (O–H···N), stabilizing the planar structure .
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